Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate is an organic compound with the molecular formula C15H20BrNO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl bromide. One common method includes the following steps:
Formation of the Piperidine Derivative: Piperidine is reacted with ethyl chloroformate to form 1-carbethoxypiperidine.
Bromination: The 1-carbethoxypiperidine is then reacted with bromine to introduce the bromoethyl group.
Benzylation: Finally, the brominated piperidine derivative is reacted with benzyl alcohol in the presence of a base to form this compound.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl derivative by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the piperidine ring can lead to the formation of N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Oxidation: Hydrogen peroxide in acetic acid is a typical oxidizing condition.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and ethers.
Reduction Products: The major product is the ethyl derivative of the original compound.
Oxidation Products: N-oxides of the piperidine ring.
Scientific Research Applications
Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as a building block for bioactive molecules.
Medicine: It is used in the development of drugs targeting the central nervous system and other therapeutic areas.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate is primarily based on its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing the compound to react with various nucleophiles. This reactivity makes it a valuable intermediate in the synthesis of bioactive molecules and pharmaceuticals .
Comparison with Similar Compounds
Benzyl 4-bromopiperidine-1-carboxylate: Similar structure but lacks the ethyl group.
Benzyl 4-(2-chloroethyl)piperidine-1-carboxylate: Similar structure with a chlorine atom instead of bromine.
Benzyl 4-(2-iodoethyl)piperidine-1-carboxylate: Similar structure with an iodine atom instead of bromine.
Uniqueness: Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate is unique due to its specific reactivity profile, particularly in nucleophilic substitution reactions. The presence of the bromoethyl group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
benzyl 4-(2-bromoethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c16-9-6-13-7-10-17(11-8-13)15(18)19-12-14-4-2-1-3-5-14/h1-5,13H,6-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTTXMHWNBHMNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCBr)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453616 |
Source
|
Record name | Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
566905-89-3 |
Source
|
Record name | Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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